

Different hydrated forms of ferrous sulfate and their stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(II) sulfate dihydrate*

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An In-depth Technical Guide to the Hydrated Forms of Ferrous Sulfate and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of ferrous sulfate ($\text{FeSO}_4 \cdot x\text{H}_2\text{O}$), with a focus on their physicochemical properties and stability. Understanding these characteristics is critical for applications in pharmaceutical development, chemical synthesis, and other scientific fields where the purity, consistency, and efficacy of iron compounds are paramount.

Introduction to Ferrous Sulfate Hydrates

Iron(II) sulfate, or ferrous sulfate, is a range of salts that exist in various states of hydration.^[1] These compounds are widely utilized, notably in medicine for treating iron-deficiency anemia.^{[1][2][3][4][5]} The degree of hydration significantly impacts the compound's physical properties, stability, and suitability for different applications. The most common form is the heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$), known historically as green vitriol or copperas.^{[1][6][7]} Other known hydrates include the monohydrate, tetrahydrate, pentahydrate, and hexahydrate.^{[1][8]}

In pharmaceutical formulations, the choice of hydrate is crucial. The heptahydrate is often used in liquid-dosage treatments, while the more stable monohydrate is preferred for solid-dosage forms like tablets to prevent issues related to water loss or gain during storage.^{[2][9][10]}

Physicochemical Properties of Ferrous Sulfate Hydrates

The different hydrated forms of ferrous sulfate exhibit distinct physical and chemical properties. These are summarized in the tables below for easy comparison.

Table 1: General Properties of Ferrous Sulfate Hydrates

Property	Anhydrous	Monohydrate	Tetrahydrate	Pentahydrate	Heptahydrate
Chemical Formula	FeSO ₄	FeSO ₄ ·H ₂ O	FeSO ₄ ·4H ₂ O	FeSO ₄ ·5H ₂ O	FeSO ₄ ·7H ₂ O
Molar Mass (g/mol)	151.91[8]	169.93[8]	224.00	241.99[8][11]	278.02[2][8][12]
Appearance	White crystals[8]	White-yellow crystals[8]	White, relatively common[1]	Blue, triclinic crystals[4]	Blue-green crystals[1][3][6][8]
Common Mineral Name	-	Szomolnokite [1][8]	Rozenite[1][8]	Siderotil[1][8]	Melanterite[1][8]
CAS Number	7720-78-7[1]	17375-41-6[1]	10028-21-4	13463-43-9	7782-63-0[1][2][12]

Table 2: Crystal Structure of Ferrous Sulfate Hydrates

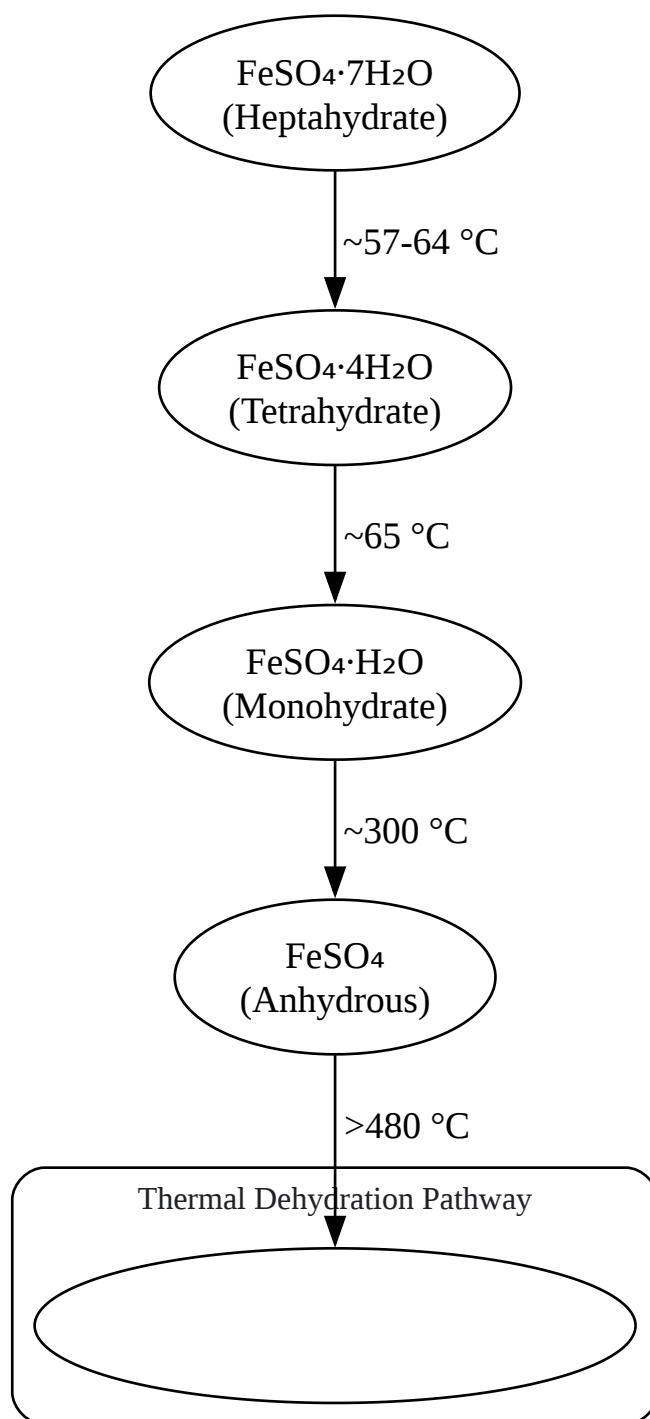
Hydrate Form	Crystal System	Space Group
Anhydrous	Orthorhombic[13]	Cmcm
Monohydrate	Monoclinic[1][13]	C2/c
Tetrahydrate	Monoclinic[1]	P2 ₁ /n
Pentahydrate	Triclinic[1]	P $\bar{1}$
Heptahydrate	Monoclinic[1]	C2/c

Stability of Ferrous Sulfate Hydrates

The stability of ferrous sulfate hydrates is influenced by temperature, humidity, and exposure to atmospheric oxygen. The ferrous (Fe^{2+}) ion is susceptible to oxidation to the ferric (Fe^{3+}) state, a process accelerated by heat, light, and moisture.^{[4][14]}

Thermal Stability and Dehydration

Upon heating, hydrated ferrous sulfate loses its water of crystallization in stages. The green heptahydrate crystals convert into a white anhydrous solid before decomposing at higher temperatures into sulfur oxides and reddish-brown iron(III) oxide.^[1]



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Key thermal transition points:

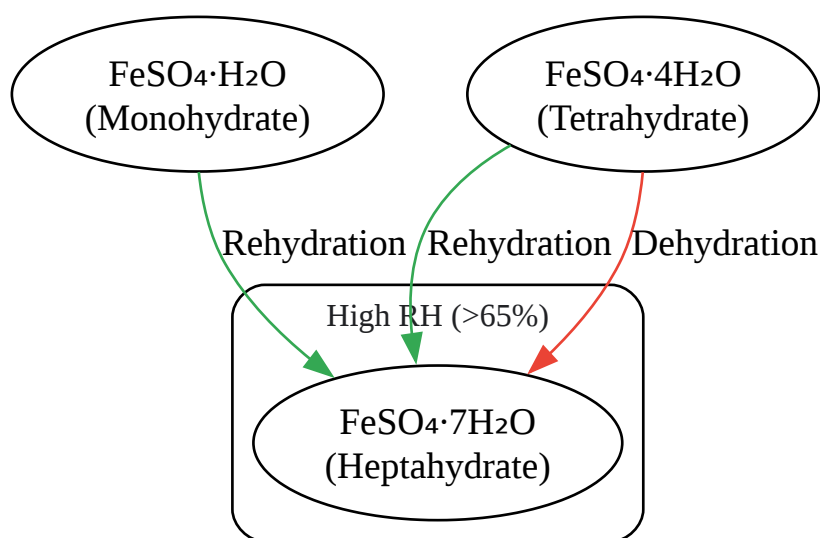
- $\sim 57-64^\circ\text{C}$: The heptahydrate begins to lose water, transitioning to the tetrahydrate.^[4] The melting point of the heptahydrate is approximately 64°C .^{[4][12]}

- ~65°C: The tetrahydrate converts to the monohydrate.[4][10]
- ~300°C: The monohydrate loses its final water molecule to become anhydrous.[4][8]
- >480-680°C: The anhydrous form decomposes.[1][15]

Stability in Varying Humidity

The hydration state of ferrous sulfate is highly dependent on the ambient relative humidity (RH).

- Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$): This form is stable at high relative humidity. However, it is efflorescent in dry air, meaning it loses water of hydration.[9][16] In moist air, it readily oxidizes, forming a brownish-yellow coating of basic ferric sulfate.[4][17][18]
- Ferrous Sulfate Tetrahydrate ($\text{FeSO}_4 \cdot 4\text{H}_2\text{O}$): This hydrate is stable at RH levels below 65% (at 25°C).[19] It forms when the heptahydrate dehydrates.[19]
- Ferrous Sulfate Monohydrate ($\text{FeSO}_4 \cdot \text{H}_2\text{O}$): The monohydrate is more stable against oxidation than the heptahydrate.[14] Crystalline monohydrate is stable up to 65% RH, above which it will rehydrate to the heptahydrate.[9][19] It is also considered hygroscopic.[4][20]



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Oxidative Stability

Ferrous sulfate is a reducing agent and is susceptible to oxidation.[1][3] In moist air, the Fe^{2+} ion is oxidized to Fe^{3+} , forming ferric sulfate, which is brownish-yellow.[4][17] This process compromises the quality and therapeutic efficacy of the compound. The rate of oxidation is increased by higher pH, temperature, and exposure to light.[4]

Studies have shown that the monohydrate form is significantly more resistant to oxidation than the heptahydrate form, making it a better candidate for pharmaceutical formulations that may be exposed to high temperatures, such as in melt technology processes.[14]

Experimental Protocols for Stability Assessment

Characterizing the stability of ferrous sulfate hydrates involves several analytical techniques. Below are generalized protocols for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water content of a ferrous sulfate hydrate by measuring its mass change as a function of temperature.

Methodology:

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- **Sample Preparation:** Accurately weigh 5-10 mg of the ferrous sulfate hydrate sample into a TGA pan (typically alumina or platinum).
- **Analysis Parameters:**
 - **Temperature Program:** Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
 - **Atmosphere:** Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation during analysis.
- **Data Analysis:** Plot the percentage of weight loss against temperature. The distinct steps in the resulting curve correspond to the loss of water molecules and subsequent

decomposition. Calculate the percentage weight loss at each step to confirm the initial hydration state.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting and dehydration, by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of the ferrous sulfate hydrate sample into a DSC pan (typically aluminum). Seal the pan, potentially with a pinhole in the lid to allow evolved water vapor to escape.
- **Analysis Parameters:**
 - **Temperature Program:** Heat the sample from ambient temperature to a desired final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
 - **Atmosphere:** Use an inert nitrogen purge gas.
- **Data Analysis:** Plot heat flow versus temperature. Endothermic peaks will indicate dehydration events and melting, while exothermic peaks can indicate crystallization or decomposition. The temperature at the peak maximum is recorded as the transition temperature.

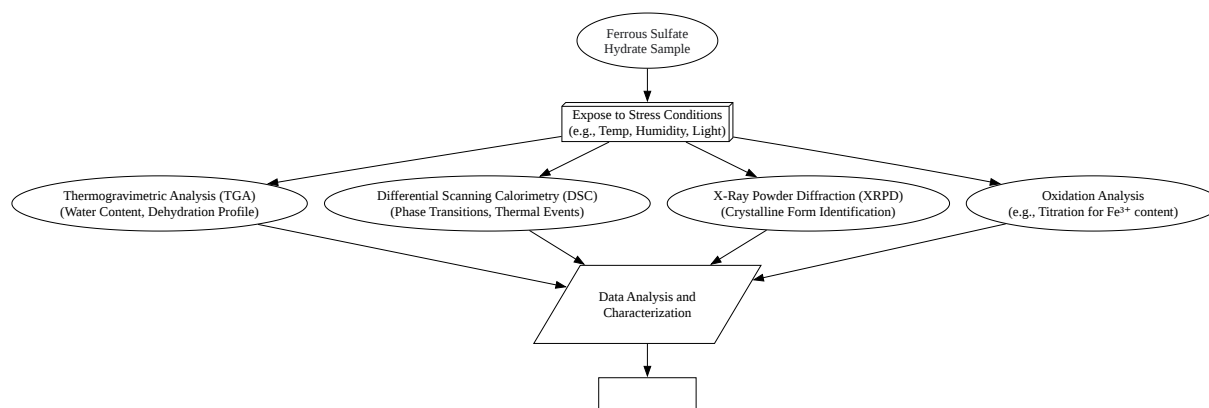
X-Ray Powder Diffraction (XRPD)

Objective: To identify the specific crystalline form (hydrate) of ferrous sulfate and detect any phase changes after stability testing.

Methodology:

- **Sample Preparation:** Gently grind the crystalline sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

- Instrument Setup:
 - X-ray Source: Typically Cu K α radiation ($\lambda = 1.54 \text{ \AA}$).
 - Scan Range: Scan over a 2θ range appropriate for identifying the characteristic peaks of ferrous sulfate hydrates (e.g., $10\text{-}60^\circ$).
 - Scan Speed: Use a slow scan speed (e.g., $1^\circ/\text{min}$) to obtain good resolution.
- Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., ICDD) to identify the hydrate phase(s) present in the sample.



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Implications for Drug Development

The choice of a specific ferrous sulfate hydrate has significant consequences for the development of pharmaceutical products.

- **Formulation:** Dried ferrous sulfate (primarily the monohydrate) is used in tablets because the heptahydrate can release water, which may compromise the integrity of tablet coatings or lead to physical instability.[9]
- **Stability and Shelf-Life:** The monohydrate's superior resistance to oxidation can lead to a longer shelf-life and ensure that the patient receives the intended dose of active ferrous iron. [14]
- **Bioavailability:** While different hydrates may have different dissolution profiles, preliminary studies have shown no significant differences in the intrinsic dissolution rates between the mono-, tetra-, and heptahydrate forms.[9] However, rehydration of the monohydrate in a tablet could form a concrete-like surface that slows dissolution.[9]

Conclusion

Ferrous sulfate exists in multiple hydrated forms, each with unique properties and stability profiles. The heptahydrate is the most common but is susceptible to efflorescence and oxidation. The tetrahydrate and monohydrate are formed upon dehydration and exhibit greater stability under certain conditions. For drug development professionals, the monohydrate is often the preferred form for solid dosage applications due to its enhanced thermal and oxidative stability. A thorough characterization using techniques like TGA, DSC, and XRPD is essential to select the appropriate hydrate and ensure the quality, stability, and efficacy of the final product.

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- To cite this document: BenchChem. [Different hydrated forms of ferrous sulfate and their stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155979#different-hydrated-forms-of-ferrous-sulfate-and-their-stability]

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